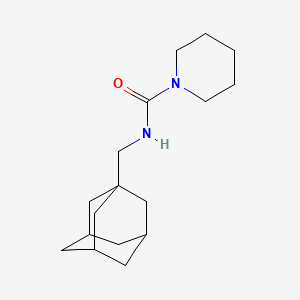
2-Hydroxyquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyquinoline-4-carbohydrazide is an organic compound that belongs to the class of hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group . It has a molecular formula of C10H9N3O2 .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been greatly explored. For instance, Wang and co-workers showed an eco-friendly and cost-effective method for the preparation of 2,3,7-trisubstituted quinoline derivatives via the Friedlander reaction of 1-amino-4-bromo benzaldehyde with ethyl acetoacetate using HCl as the catalyst and H2O as the solvent .Molecular Structure Analysis
The molecular structure of this compound consists of a hydrogenated quinoline bearing a ketone group . The molecular weight of this compound is 203.2 .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been used in various chemical reactions. For instance, they have been used in the condensation and cyclodehydration in acidic or basic medium .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C10H9N3O2 and a molecular weight of 203.2 .Scientific Research Applications
Anti-HIV Activity
A study by Hajimahdi et al. (2013) highlights the design, synthesis, and docking studies of new 4-hydroxyquinoline-3-carbohydrazide derivatives, which were evaluated for their anti-HIV activity. The compounds exhibited moderate inhibitory properties against the HIV-1 virus in HeLa cell cultures, with specific derivatives showing potent anti-HIV activity. This research underlines the potential of 4-hydroxyquinoline-3-carbohydrazide derivatives in developing new anti-HIV agents, suggesting a promising avenue for future drug development Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents.
Cholinesterase Inhibitors and Calcium Channel Antagonists
Tomassoli et al. (2011) synthesized and evaluated new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives for their potential as cholinesterase inhibitors and calcium channel antagonists. Their findings demonstrate selective inhibition of acetylcholinesterase and butyrylcholinesterase, highlighting the therapeutic potential of these compounds in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists..
Antimicrobial and Antifungal Activities
Dixit et al. (2010) explored the antimicrobial and antifungal activities of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives. They synthesized a novel ligand incorporating 8-hydroxyquinoline and sulfonamide frameworks, which showed significant antimicrobial and antifungal activities compared to parent compounds. This study suggests the potential of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives in developing new antimicrobial and antifungal agents Synthesis and antimicrobial activities of sulfonohydrazide-substituted 8-hydroxyquinoline derivative and its oxinates.
Metal Ion Sensing and Molecular Receptors
Chawla and Gupta (2015) designed and synthesized a new calix[4]arene-based molecular receptor incorporating 2-oxo-1,2-dihydroquinoline-4-carbohydrazide for multi-ion recognition. This receptor demonstrated exclusive color change and fluorescence intensity increase upon interaction with fluoride ions, indicating its potential as a selective sensor for multiple ions Design, synthesis and evaluation of a new calix[4]arene based molecular receptor for multiple ion selectivity.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyquinoline-4-carbohydrazide is the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in Pseudomonas putida, a Gram-negative, rod-shaped, saprotrophic soil bacterium .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
It is known that the compound is involved in the quorum sensing system of pseudomonas aeruginosa, a process that regulates gene expression in response to cell population density . The compound’s role in these pathways and their downstream effects is a subject of ongoing research.
Result of Action
It is known that the compound plays a role in the quorum sensing system of Pseudomonas aeruginosa
Future Directions
Quinoline and its derivatives, including 2-Hydroxyquinoline-4-carbohydrazide, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
2-oxo-1H-quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)7-5-9(14)12-8-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVVABCGQLHBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2716725.png)
![2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2716726.png)
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2716727.png)
![9-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716729.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide](/img/structure/B2716732.png)


![1,7-bis[(4-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2716736.png)
